molecular formula C5H11ClN2O B1372232 (R)-5-Aminopiperidin-2-one hydrochloride CAS No. 1003021-01-9

(R)-5-Aminopiperidin-2-one hydrochloride

Cat. No.: B1372232
CAS No.: 1003021-01-9
M. Wt: 150.61 g/mol
InChI Key: KFJLLOJCPFYWRV-PGMHMLKASA-N
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Description

®-5-Aminopiperidin-2-one hydrochloride is a chiral compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Aminopiperidin-2-one hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of ®-3-piperidine amide.

    Reaction with D-mandelic Acid: The ®-3-piperidine amide reacts with D-mandelic acid in an organic solvent to form D-mandelic acid organic salt of ®-3-piperidine amide.

    pH Regulation and Reaction with Pivaloyl Chloride: The product is then treated with pivaloyl chloride at a pH of 10-11 to yield ®-N-valeryl-3-piperidine amide.

    Sodium Hypochlorite Reaction: The ®-N-valeryl-3-piperidine amide undergoes a reaction with sodium hypochlorite solution to produce ®-N-valeryl-3-amino piperidine.

    Hydrochloric Acid and Alcohol Reaction: Finally, the ®-N-valeryl-3-amino piperidine is treated with a mixture of hydrochloric acid and alcohol to obtain ®-5-Aminopiperidin-2-one hydrochloride.

Industrial Production Methods: The industrial production of ®-5-Aminopiperidin-2-one hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: ®-5-Aminopiperidin-2-one hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products:

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted piperidine derivatives with different functional groups.

Scientific Research Applications

®-5-Aminopiperidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-5-Aminopiperidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: ®-5-Aminopiperidin-2-one hydrochloride is unique due to its chiral nature and the presence of both amino and ketone functional groups, which contribute to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

(5R)-5-aminopiperidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c6-4-1-2-5(8)7-3-4;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJLLOJCPFYWRV-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC[C@@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655138
Record name (5R)-5-Aminopiperidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003021-01-9
Record name (5R)-5-Aminopiperidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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